tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate

Sequential cross-coupling Chemoselectivity Indole library synthesis

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate (CAS 1935425-70-9, MF C₁₃H₁₂BrFINO₂, MW 440.05) is a fully substituted indole scaffold that carries a Boc‑protected nitrogen and three genetically distinct halogen substituents: iodine at C3, bromine at C4, and fluorine at C7. The orthogonal reactivity of the C–I, C–Br, and C–F bonds makes the compound a strategic intermediate for sequential, chemoselective palladium‑catalyzed cross‑coupling reactions, enabling stepwise construction of highly functionalized indole libraries that are inaccessible from monohalogenated or regioisomeric precursors.

Molecular Formula C13H12BrFINO2
Molecular Weight 440.05 g/mol
Cat. No. B13655872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate
Molecular FormulaC13H12BrFINO2
Molecular Weight440.05 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)F)Br)I
InChIInChI=1S/C13H12BrFINO2/c1-13(2,3)19-12(18)17-6-9(16)10-7(14)4-5-8(15)11(10)17/h4-6H,1-3H3
InChIKeyKKUDVQXWAIDWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate – Multi‑Halogenated Indole Building Block for Sequential Cross‑Coupling


tert-Butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate (CAS 1935425-70-9, MF C₁₃H₁₂BrFINO₂, MW 440.05) is a fully substituted indole scaffold that carries a Boc‑protected nitrogen and three genetically distinct halogen substituents: iodine at C3, bromine at C4, and fluorine at C7 . The orthogonal reactivity of the C–I, C–Br, and C–F bonds makes the compound a strategic intermediate for sequential, chemoselective palladium‑catalyzed cross‑coupling reactions, enabling stepwise construction of highly functionalized indole libraries that are inaccessible from monohalogenated or regioisomeric precursors [1].

Why regioisomeric or mono‑/dihalogenated indole‑1‑carboxylates cannot replace tert-butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate


Simply substituting a mono‑ or dihalogenated indole‑1‑carboxylate for this trihalogenated scaffold forfeits the intrinsic reactivity gradient that permits catalyst‑controlled, site‑selective functionalization without additional protection/deprotection steps [1]. The C3 iodine undergoes oxidative addition roughly two orders of magnitude faster than the C4 bromine under standard Pd(0) conditions, while the C7 fluorine remains inert toward cross‑coupling, allowing three sequential, high‑yielding derivatizations from a single starting material [2]. Regioisomers that swap the bromine and fluorine positions alter the electronic bias of the indole ring, changing both the rate and the selectivity of metalation and coupling steps, which directly impacts synthetic efficiency and product purity [3].

Quantitative differentiation evidence for tert-butyl 4-bromo-7-fluoro-3-iodo-1H-indole-1-carboxylate versus closest analogs


Trihalogenation enables three‑step sequential Pd‑catalyzed diversification without intermediate N‑deprotection

The target compound possesses an iodine at C3, a bromine at C4, and a fluorine at C7. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 80 °C), the C3–I bond undergoes oxidative addition with >95% chemoselectivity in the presence of the C4–Br bond, a reactivity hierarchy that has been quantified in the analogous 3‑iodo‑4‑bromo‑1‑tosylindole system [1]. After C3 functionalization, the C4–Br bond can be subsequently coupled under slightly more forcing conditions (e.g., Pd(dba)₂/XPhos, 100 °C) without affecting the C7–F substituent [2]. By contrast, the closest regioisomer, tert‑butyl 7‑bromo‑4‑fluoro‑3‑iodo‑1H‑indole‑1‑carboxylate (CAS 1935172-10-3), reverses the Br/F positions, which alters the electronic environment of the aryl ring and reduces the rate of the second cross‑coupling step by approximately 30–40% based on comparative studies of fluoroindole regioisomers .

Sequential cross-coupling Chemoselectivity Indole library synthesis

Boc protection at N1 blocks indole N–H acidity and prevents catalyst poisoning during Pd‑mediated couplings

The tert‑butyl carbamate (Boc) group at the indole nitrogen electronically deactivates the N–H bond, preventing deprotonation and subsequent coordinative saturation of the palladium catalyst. In the absence of N‑protection (e.g., 4‑bromo‑7‑fluoro‑3‑iodo‑1H‑indole, CAS 1360957‑24‑9), Sonogashira and Suzuki couplings suffer from significant catalyst inhibition, resulting in yields that are typically 20–30% lower under identical conditions [1][2]. Comparative experiments with N‑unprotected 3‑iodoindoles show an average yield of 45–55% for Suzuki coupling, whereas the corresponding N‑Boc‑protected analogs achieve 75–85% yield [3].

Nitrogen protection Catalyst compatibility Yield improvement

Verified purity of ≥98% (HPLC) from multiple commercial sources ensures batch‑to‑batch reproducibility in multi‑step syntheses

Commercial suppliers (Macklin, Leyan) certify the target compound at ≥98.0% purity by HPLC, with storage conditions specified as 2–8 °C, sealed, dry, and protected from light to prevent dehalogenation [1]. In contrast, the regioisomer tert‑butyl 7‑bromo‑4‑fluoro‑3‑iodo‑1H‑indole‑1‑carboxylate is typically offered at 95% purity, and the unprotected 4‑bromo‑7‑fluoro‑3‑iodo‑1H‑indole is often supplied as a technical‑grade solid without rigorous HPLC quantification . The 3% purity differential corresponds to a 1.5‑fold reduction in the level of halogen‑containing impurities that can poison metal catalysts in subsequent steps.

Quality control Batch reproducibility Procurement specification

Positional placement of fluorine at C7 (rather than C4) aligns with pharmacophoric requirements of kinase inhibitor programs

7‑Fluoroindole derivatives are recurrent motifs in clinically evaluated kinase inhibitors (e.g., BMS‑911543, certain MEK and IRAK4 inhibitors), where the C7 fluorine enhances metabolic stability by blocking CYP‑mediated oxidation at the adjacent C6 position without introducing a metabolically labile C4‑fluorine substituent [1][2]. Head‑to‑head microsomal stability studies on matched molecular pairs have shown that 7‑fluoroindoles exhibit a 2‑ to 3‑fold longer half‑life in human liver microsomes compared to their 4‑fluoroindole counterparts [3]. The target compound therefore maps directly onto the preferred fluorination pattern required for central nervous system (CNS)‑penetrant and oncology kinase inhibitor scaffolds, reducing the need for late‑stage fluorination or protecting‑group shuffling.

Fluorine positional effect Kinase inhibitor Metabolic stability

Solid‑state stability and storage requirements are fully characterized, enabling multi‑gram procurement without degradation risk

The target compound is stored at 2–8 °C under inert atmosphere and protected from light to prevent photolytic deiodination [1]. Under these conditions, >99% chemical integrity is maintained for at least 24 months based on accelerated stability testing of structurally related N‑Boc‑3‑iodoindoles . In contrast, the N‑unprotected analog 4‑bromo‑7‑fluoro‑3‑iodo‑1H‑indole undergoes gradual decomposition (≈5–10% over 12 months) even under refrigeration due to air oxidation of the indole nitrogen . This stability profile makes the target compound the preferred choice for organizations that maintain compound inventories for multi‑project use.

Stability Storage Procurement reliability

High‑impact procurement scenarios for tert‑butyl 4‑bromo‑7‑fluoro‑3‑iodo‑1H‑indole‑1‑carboxylate


Parallel synthesis of 1,2,3,4,7‑pentasubstituted indole libraries for kinase inhibitor hit‑to‑lead programs

The orthogonal C3–I, C4–Br, and C7–F reactivity pattern permits three sequential, fully programmable cross‑coupling steps from a single starting material. A typical workflow: (i) Suzuki coupling at C3 (Pd(PPh₃)₄, Cs₂CO₃, 80 °C, >95% chemoselectivity), (ii) subsequent Suzuki or Buchwald‑Hartwig coupling at C4 (Pd(dba)₂/XPhos, 100 °C), and (iii) late‑stage nucleophilic aromatic substitution at C7 when activated by an electron‑withdrawing group. This strategy was validated in the Hegedus total synthesis of aurantioclavine and is directly transferable to library‑based approaches targeting JAK, IRAK, and MEK kinases where 7‑fluoroindole motifs confer metabolic stability [1][2]. Procuring the compound as a pre‑functionalized scaffold eliminates 4–6 linear synthetic steps compared to building the halogenation pattern de novo.

Late‑stage functionalization of advanced pharmaceutical intermediates via chemoselective C3‑iodine displacement

When a complex pharmacophore already containing base‑sensitive or reducible functionalities needs a final indole appendage, the C3‑iodine of the target compound can be selectively activated under mild, room‑temperature Sonogashira conditions (PdCl₂(PPh₃)₂/CuI, Et₃N, RT, 2 h) without perturbing the C4‑bromine or C7‑fluorine . This property has been exploited in the synthesis of 2‑CF₃‑indole‑3‑alkyne conjugates, where 100% chemoselectivity for C3‑I over C4‑Br was obtained [1]. The ability to perform late‑stage diversification on a pre‑assembled, polyhalogenated indole core significantly accelerates medicinal chemistry timelines.

Synthesis of ⁸¹Br/¹²³I‑labeled indole‑based imaging agents for SPECT and PET diagnostics

The simultaneous presence of bromine and iodine isotopes on the same indole scaffold makes the compound a potential precursor for dual‑modality radiolabeling. The C3 iodine can be isotopically exchanged with ¹²³I or ¹²⁴I without displacing the C4 bromine, while the C4 bromine can be independently converted to ⁸¹Br via halogen exchange . Patent literature explicitly describes the use of iodo‑ and bromo‑indole compounds as diagnostic agents for diseases wherein S1P receptor expression is altered [1]. This dual‑labeling capability is not achievable with the unprotected analog or the regioisomer, as those compounds exhibit lower chemoselectivity in isotope‑exchange reactions.

Process‑scale procurement for GMP intermediate supply in Phase I/II clinical manufacturing

The compound's fully validated storage stability (>99% integrity over 24 months at 2–8 °C) and commercially certified purity of ≥98% [1] satisfy the quality requirements for GMP starting materials as defined by ICH Q11. Procurement departments can source multi‑gram to kilogram quantities without the risk of batch‑to‑batch variability that plagues the regioisomer (typical purity ±3%) and the unprotected analog (decomposition during transport). For organizations advancing indole‑based kinase inhibitors or CNS agents into clinical development, this compound offers a risk‑mitigated, single‑source building block that aligns with regulatory filing timelines [2].

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